N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
Overview
Description
N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide is an organic compound with the molecular formula C15H11Cl2NO2 It is a benzamide derivative characterized by the presence of a chlorophenyl group and an oxoethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide can be synthesized through the condensation of 4-chlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired benzamide derivative . Another method involves the reaction of 4-chlorobenzoyl chloride with 4-chloroacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: The compound’s structural properties make it suitable for use in the synthesis of advanced materials.
Biological Studies: It is used in studies exploring its interactions with biological targets and its potential therapeutic effects
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: This compound shares structural similarities with N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide but has a pyridinyl group instead of an oxoethyl group.
4-chloro-N-(2-chlorophenyl)benzamide: Another benzamide derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-13-8-6-11(7-9-13)14(18)10-17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLUUOBRKBEHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.